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Compound Name:
Dimethyl (1-Diazo-2-

oxopropyl)phosphonate

Cat. No.: B1144549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of alkynes from enolizable

aldehydes under mild conditions, a critical transformation in medicinal chemistry and materials

science. The presented methods, primarily the Ohira-Bestmann reaction and a phosphazene-

based one-pot procedure, are selected for their compatibility with sensitive functional groups

and minimization of side reactions like aldol condensation, which are common with base-labile

enolizable aldehydes.

Introduction
The conversion of aldehydes to alkynes is a fundamental one-carbon homologation in organic

synthesis. However, enolizable aldehydes present a significant challenge under traditional

basic conditions, readily undergoing self-condensation. The methodologies detailed herein offer

robust and mild alternatives to circumvent this issue, providing efficient access to terminal

alkynes.

Two primary methods are highlighted:

The Ohira-Bestmann Reaction: This reaction utilizes dimethyl (1-diazo-2-
oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a mild base like

potassium carbonate in methanol. It allows for the gentle conversion of enolizable aldehydes

to their corresponding terminal alkynes.[1][2] An in-situ generation of the Ohira-Bestmann
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reagent offers a safer and more scalable approach, avoiding the isolation of the potentially

hazardous diazo compound.[3][4]

One-Pot Synthesis via Enol Nonaflates: This method involves the conversion of an

enolizable carbonyl compound into an enol nonaflate intermediate, which then undergoes

elimination to form the alkyne.[5][6] The use of phosphazene bases in combination with

nonafluorobutane-1-sulfonyl fluoride (NfF) allows this transformation to proceed under mild

conditions with good to excellent yields.[5][6]

Method 1: The Ohira-Bestmann Reaction
The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a reliable method for

the synthesis of terminal alkynes from a wide range of aldehydes, including those that are

enolizable.[2] The reaction proceeds under mild, basic conditions, typically using potassium

carbonate in methanol at room temperature.[7]

Reaction Mechanism
The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide

anion, generated from methanol and potassium carbonate. This forms a

diazomethylphosphonate anion, which then attacks the aldehyde to form an oxaphosphetane

intermediate. Subsequent elimination of dimethyl phosphate and loss of nitrogen gas affords a

vinylidene carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne.[2][8]
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Caption: Mechanism of the Ohira-Bestmann Reaction.
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Quantitative Data
The following table summarizes the yields of terminal alkynes synthesized from various

enolizable aldehydes using the Ohira-Bestmann reaction.

Aldehyde
Substrate

Product Yield (%) Reference

Undecanal 1-Dodecyne 56

Cyclohexanecarboxal

dehyde
Ethynylcyclohexane 92 [4]

(S)-2-(tert-

Butoxycarbonylamino)

-3-phenylpropanal

(S)-tert-Butyl (1-

ethynyl-2-

phenylethyl)carbamat

e

85 [9]

3-Phenylpropanal 4-Phenyl-1-butyne 81 [10]

3-Bromo-4-

methoxybenzaldehyde

2-Bromo-4-ethynyl-1-

methoxybenzene
83 [10][11]

Experimental Protocols
Protocol 1.1: General Procedure for the Ohira-Bestmann Reaction

To a stirred solution of the enolizable aldehyde (1.0 equiv) in methanol, add potassium

carbonate (2.0 equiv).

To this suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the

Ohira-Bestmann reagent) (1.2-1.5 equiv) in methanol.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated

aqueous solution of sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the terminal

alkyne.

Protocol 1.2: In-situ Generation of the Ohira-Bestmann Reagent[3][4]

This protocol is advantageous for its safety and scalability.

To a suspension of potassium carbonate (3.0 equiv) in acetonitrile, add dimethyl-2-

oxopropylphosphonate (1.5 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.5 equiv).

Stir the mixture at 25 °C for 2 hours to generate the Ohira-Bestmann reagent in situ.

Add a solution of the enolizable aldehyde (1.0 equiv) in methanol.

Continue stirring at 25 °C for 15 hours.

Work-up the reaction by adding water and extracting with an organic solvent (e.g., diethyl

ether or ethyl acetate).

The aqueous waste products are easily removed, often leaving a product of sufficient purity

for subsequent steps without the need for column chromatography.[3][4]
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Start Materials:
- Dimethyl-2-oxopropylphosphonate

- Imidazole-1-sulfonyl azide HCl
- K2CO3 in MeCN
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Caption: Workflow for In-situ Ohira-Bestmann Reaction.

Method 2: One-Pot Synthesis via Enol Nonaflates
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This method provides a general one-step synthesis of both terminal and internal alkynes from

enolizable carbonyl compounds.[5][6] The use of phosphazene bases and nonafluorobutane-1-

sulfonyl fluoride (NfF) allows for a mild and efficient transformation.[5][6]

Reaction Mechanism
The reaction proceeds through the formation of an enol nonaflate intermediate from the

enolizable aldehyde. The strong phosphazene base then induces elimination of the nonaflate

group to furnish the carbon-carbon triple bond.
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Caption: Pathway for Alkyne Synthesis via Enol Nonaflates.

Quantitative Data
The following table presents the yields for the synthesis of alkynes from enolizable aldehydes

and ketones using the phosphazene base method.
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Carbonyl
Substrate

Base Product Yield (%) Reference

Phenylacetaldeh

yde
P1-t-Bu Phenylacetylene 85 [5][6]

Dodecanal P1-t-Bu 1-Dodecyne 92 [5][6]

Cyclohexanecarb

oxaldehyde
P1-t-Bu

Ethynylcyclohexa

ne
88 [5][6]

2-Tridecanone P1-t-Bu

2-Tridecyne / 1-

Tridecyne

(70:30)

91 [5][6]

2-Tridecanone P2-t-Bu

2-Tridecyne / 1-

Tridecyne

(85:15)

93 [5][6]

P1-t-Bu: tert-Butylimino-tri(pyrrolidino)phosphorane P2-t-Bu: 2-tert-Butylimino-2-diethylamino-

1,3-dimethylperhydro-1,3,2-diazaphosphorine

Experimental Protocol
Protocol 2.1: General One-Pot Procedure for Alkyne Synthesis via Enol Nonaflates[5][6]

To a solution of the enolizable carbonyl compound (1.0 equiv) in a suitable aprotic solvent

(e.g., THF, toluene), add the phosphazene base (P1-t-Bu or P2-t-Bu, 2.2 equiv) at room

temperature under an inert atmosphere.

Cool the mixture to -78 °C.

Add nonafluorobutane-1-sulfonyl fluoride (NfF, 1.1 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for the appropriate time

(typically a few hours, monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent.

Dry the combined organic layers over a drying agent (e.g., MgSO4 or Na2SO4), filter, and

concentrate in vacuo.

Purify the residue by column chromatography to yield the desired alkyne.

Conclusion
The Ohira-Bestmann reaction and the one-pot synthesis via enol nonaflates are powerful and

mild methods for the synthesis of alkynes from challenging enolizable aldehydes. The choice of

method may depend on the specific substrate, desired scale, and safety considerations. The in-

situ generation of the Ohira-Bestmann reagent is particularly recommended for larger-scale

syntheses due to its enhanced safety profile. These protocols provide researchers and drug

development professionals with reliable tools for the efficient construction of molecules

containing the valuable alkyne functional group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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enolizable-aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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